Cas no 15215-66-4 (13-Oxo-cryptopin)

13-Oxo-cryptopin structure
Productnaam:13-Oxo-cryptopin
13-Oxo-cryptopin Chemische en fysische eigenschappen
Naam en identificatie
-
- 13-Oxo-cryptopin
- 13-Oxycryptopin
- 9,10-dimethoxy-5-methyl-4,5,6,7-tetrahydro-benzo[g][1,3]dioxolo[4',5':5,6]benzo[1,2-c]azecine-12,13-dione
- 9,10-Dimethoxy-5-methyl-4,5,6,7-tetrahydro-benzo[g][1,3]dioxolo[4',5':5,6]benz[1,2-c]azecin-12,13-dion
- 9,10-dimethoxy-5-methyl-4,5,6,7-tetrahydro-benzo[g][1,3]dioxolo[4',5':5,6]benz[1,2-c]azecine-12,13-dione
- oxycryptopine
- 6,7,8,9-Tetrahydro-11,12-dimethoxy-7-methylbenzo[g][1,3]benzodioxolo[4,5-c]azecine-14,15-dione
- 15215-66-4
- 14-Oxocryptopine
- DTXSID201118519
- 6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(14),4,6,8,15(19),20-hexaene-2,3-dione
- 13-Oxocryptopine
- CHEBI:191441
-
- Inchi: InChI=1S/C21H21NO6/c1-22-7-6-12-8-17(25-2)18(26-3)9-14(12)20(24)19(23)13-4-5-16-21(15(13)10-22)28-11-27-16/h4-5,8-9H,6-7,10-11H2,1-3H3
- InChI-sleutel: UFCVPEFVGGMGSE-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 383.13688739Da
- Monoisotopische massa: 383.13688739Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 2
- Complexiteit: 597
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 74.3Ų
13-Oxo-cryptopin Gerelateerde literatuur
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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